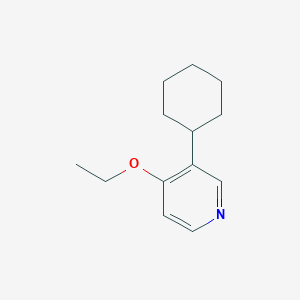Pyridine, 3-cyclohexyl-4-ethoxy-
CAS No.: 63785-85-3
Cat. No.: VC20610814
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63785-85-3 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 3-cyclohexyl-4-ethoxypyridine |
| Standard InChI | InChI=1S/C13H19NO/c1-2-15-13-8-9-14-10-12(13)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 |
| Standard InChI Key | DPXYRDLMTDYLPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=NC=C1)C2CCCCC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Configuration
The molecular architecture of 3-cyclohexyl-4-ethoxypyridine consists of a pyridine ring system with two distinct substituents: a cyclohexyl group and an ethoxy moiety. The cyclohexyl group, a saturated six-membered carbocycle, is attached to the pyridine ring at position 3, while the ethoxy group (-OCHCH) occupies position 4 . This arrangement creates a hybrid structure that combines aromaticity with aliphatic and ether functionalities.
The compound’s SMILES notation, CCOC1=C(C=NC=C1)C2CCCCC2, succinctly encodes its connectivity . The InChIKey DPXYRDLMTDYLPX-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Computed Physicochemical Properties
PubChem-derived computational data reveal critical properties influencing the compound’s behavior:
The relatively high XLogP3 value (3.9) indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . The absence of hydrogen bond donors and presence of two acceptors further underscore its potential for hydrophobic interactions in biological systems.
Synthesis and Reaction Pathways
Reaction Mechanisms
The ethoxy group’s electron-donating nature activates the pyridine ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the oxygen atom . The cyclohexyl group, being a bulky substituent, may sterically hinder reactions at adjacent positions, influencing regioselectivity in further functionalization .
Experimental and Spectral Characterization
Chromatographic Behavior
High-performance liquid chromatography (HPLC) retention times would likely correlate with its lipophilicity, requiring mobile phases with high organic content (e.g., acetonitrile/water mixtures) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume